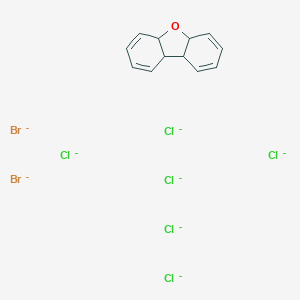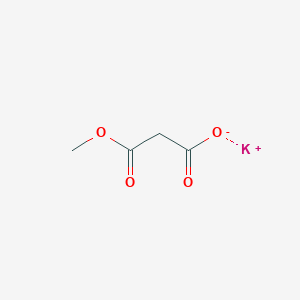
(Bis(2-chloroethyl)amino)acetaldehyde diethyl acetal hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Bis(2-chloroethyl)amino)acetaldehyde diethyl acetal hydrochloride, commonly known as BCNU, is a chemotherapy drug used in the treatment of various types of cancer. It belongs to the group of alkylating agents and has been used for over 40 years in the treatment of cancer.
Wirkmechanismus
BCNU works by damaging the DNA of cancer cells, preventing them from dividing and multiplying. It forms covalent bonds with the DNA, leading to the formation of cross-links that interfere with DNA replication and transcription. This ultimately leads to the death of cancer cells.
Biochemische Und Physiologische Effekte
BCNU has both biochemical and physiological effects on the body. It can cause bone marrow suppression, leading to a decrease in white blood cells, red blood cells, and platelets. It can also cause gastrointestinal toxicity, leading to nausea, vomiting, and diarrhea. In addition, BCNU can cause liver and kidney damage.
Vorteile Und Einschränkungen Für Laborexperimente
BCNU has several advantages for lab experiments. It is a well-established chemotherapy drug with a known mechanism of action. It is also readily available and relatively inexpensive. However, BCNU has several limitations for lab experiments. It is highly toxic and requires careful handling. It also has a short half-life, making it difficult to maintain stable concentrations in cell cultures.
Zukünftige Richtungen
There are several future directions for the study of BCNU. One area of research is the development of new formulations and delivery methods to improve the efficacy and safety of BCNU. Another area of research is the identification of biomarkers that can predict the response to BCNU treatment. Additionally, there is a need for more studies on the long-term effects of BCNU on cancer survivors.
Conclusion:
BCNU is a well-established chemotherapy drug with a known mechanism of action. It has been used for over 40 years in the treatment of various types of cancer. While it has several advantages for lab experiments, it also has several limitations and requires careful handling. There are several future directions for the study of BCNU, including the development of new formulations and delivery methods and the identification of biomarkers for treatment response.
Synthesemethoden
The synthesis of BCNU involves the reaction of bis(2-chloroethyl)amine hydrochloride with acetaldehyde diethyl acetal in the presence of a base. The reaction is carried out in an organic solvent and yields BCNU as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
BCNU has been extensively studied for its anti-cancer properties. It is used in the treatment of brain tumors, lymphomas, and other types of cancer. BCNU is known to cross the blood-brain barrier, making it an effective treatment for brain tumors.
Eigenschaften
CAS-Nummer |
102585-24-0 |
|---|---|
Produktname |
(Bis(2-chloroethyl)amino)acetaldehyde diethyl acetal hydrochloride |
Molekularformel |
C10H22Cl3NO2 |
Molekulargewicht |
294.6 g/mol |
IUPAC-Name |
bis(2-chloroethyl)-(2,2-diethoxyethyl)azanium;chloride |
InChI |
InChI=1S/C10H21Cl2NO2.ClH/c1-3-14-10(15-4-2)9-13(7-5-11)8-6-12;/h10H,3-9H2,1-2H3;1H |
InChI-Schlüssel |
UBACZLTWBVSOFL-UHFFFAOYSA-N |
SMILES |
CCOC(C[NH+](CCCl)CCCl)OCC.[Cl-] |
Kanonische SMILES |
CCOC(C[NH+](CCCl)CCCl)OCC.[Cl-] |
Synonyme |
(Bis(2-chloroethyl)amino)acetaldehyde diethyl acetal hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid](/img/structure/B18968.png)






![[4,5-Diacetyloxy-6-[3,4-diacetyloxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B18980.png)
![(1R,13R,15Z)-15-Ethyl-18,18-dihydroxy-16-methyl-14,17-dioxatetracyclo[11.3.3.02,11.04,9]nonadeca-4(9),6,10,15-tetraene-3,5,8-trione](/img/structure/B18987.png)



